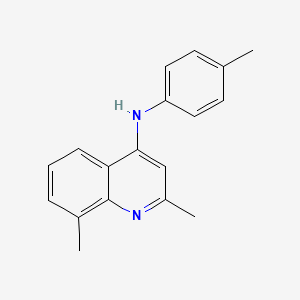

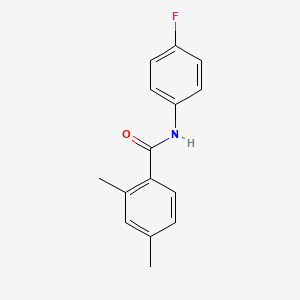

![molecular formula C12H8N2OS B5552861 6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)

6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis Techniques : The synthesis of related compounds involves reactions such as the Claisen condensation, reactions with guanidine nitrate, and cyclization processes (Pemawat, Dangi, & Talesara, 2010). Additionally, environmentally friendly synthesis methods using ultrasound-promoted techniques have been reported for similar compounds (Tiwari et al., 2016).

Structural Studies : X-ray crystallography has been utilized to determine the structure of related compounds, providing insights into their molecular configuration (Elokhina et al., 1996).

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidinones is characterized by the fusion of thiazole and pyrimidinone rings. This unique structure contributes to their chemical properties and potential biological activities.

Chemical Reactions and Properties

Reactivity : These compounds can undergo various chemical reactions, including cyclocondensation and reactions with different chemical reagents, leading to a range of derivatives with diverse properties (Reddy et al., 2010).

Chemical Diversity : The versatility in chemical reactions allows for the synthesis of a wide array of derivatives, each with potentially unique properties and applications.

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. X-ray crystallography has been instrumental in understanding these aspects (Nagarajaiah & Begum, 2015).

Applications De Recherche Scientifique

Antibacterial and Antitubercular Activities

A study by Cai et al. (2016) synthesized novel 5H-thiazolo[3,2-a]pyrimidin-5-ones, exploring their antibacterial and antitubercular activities. The research involved the synthesis of these derivatives through thiophene ring closure, followed by various chemical modifications. Notably, some compounds exhibited significant activities against bacterial and tubercular strains, underscoring the therapeutic potential of 6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives in treating infectious diseases (Cai et al., 2016).

Anticancer Properties

Another dimension of research by Nagaraju et al. (2020) focused on the microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives, including those related to the compound . These derivatives were evaluated for their antiproliferative activity against several cancer cell lines. The study identified compounds with selective cytotoxicity towards cancer cells, highlighting the potential of these derivatives in developing anticancer therapies (Nagaraju et al., 2020).

Antioxidant Activity

Research on the antioxidant properties of thiazolo[3,2-a]pyrimidine derivatives was conducted by Kotaiah et al. (2012), demonstrating the synthesis of N-substituted phenyl derivatives with significant radical scavenging activities. The presence of electron-donating and withdrawing groups on the thienopyrimidine ring influenced their antioxidant capacity, suggesting these derivatives' utility in addressing oxidative stress-related conditions (Kotaiah et al., 2012).

Synthesis and Characterization

A study by Akbas et al. (2018) focused on synthesizing and characterizing pyrimidine derivatives through Multicomponent Cyclocondensation Reactions (MCRs). This research not only provided insight into the chemical properties of these compounds but also explored their potential as corrosion inhibitors and antioxidants, showcasing the multifaceted applications of thiazolo[3,2-a]pyrimidine derivatives beyond biological activity (Akbas et al., 2018).

Mécanisme D'action

Orientations Futures

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . Therefore, the future directions in this field could involve the design and synthesis of new derivatives of “6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” for various therapeutic applications.

Propriétés

IUPAC Name |

6-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c15-11-10(9-4-2-1-3-5-9)8-13-12-14(11)6-7-16-12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNAIYZCIYSUIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3N(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime](/img/structure/B5552783.png)

![N-{(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5552787.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)

![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)

![N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)

![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)

![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)

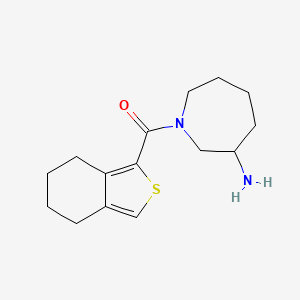

![2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5552858.png)